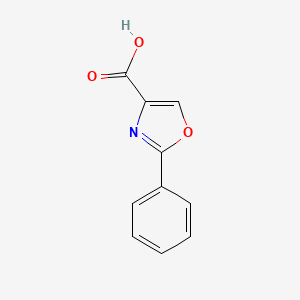

2-phenyl-1,3-oxazole-4-carboxylic Acid

Description

Contextualization of Oxazole (B20620) Chemistry in Modern Research

Oxazole chemistry has become a fertile ground for discovery in contemporary scientific research. The unique electronic and structural features of the oxazole ring make it a versatile building block in the synthesis of complex molecules. ontosight.ai Its aromatic nature and the presence of heteroatoms allow for a variety of chemical modifications, enabling the fine-tuning of a molecule's properties for specific applications. ontosight.ai In modern research, oxazoles are explored for their utility in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The stability of the oxazole ring, coupled with its capacity to engage in various chemical reactions, makes it an attractive scaffold for developing new chemical entities with diverse functionalities. numberanalytics.com

Significance of the 2-Phenyl-1,3-oxazole-4-carboxylic Acid Scaffold in Medicinal Chemistry

The this compound scaffold is a key pharmacophore in medicinal chemistry, meaning it is the core structure responsible for a drug's biological activity. This specific arrangement of a phenyl group at the 2-position and a carboxylic acid at the 4-position of the oxazole ring provides a template for the design of potent and selective therapeutic agents. The carboxylic acid group, in particular, can act as a crucial anchor for binding to biological targets, while the phenyl group can be modified to enhance potency and selectivity.

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating the versatility of this scaffold. Research has shown that compounds based on this structure can act as potent inhibitors of various enzymes and exhibit significant biological activities.

Table 1: Selected Biological Activities of this compound Derivatives

| Derivative Class | Biological Target/Activity | Example Data |

| Carboxamides | Apoptosis Inducers | Compound 1k: EC50 of 270 nM in human colorectal DLD-1 cells. |

| Carbonyl Derivatives | Phosphodiesterase 4 (PDE4) Inhibitors | Compound 5j: IC50 of 1.4 µM against PDE4. sci-hub.senih.govebi.ac.uk |

| Sulfonyl Derivatives | Anticancer Agents | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate: Average GI50 of 5.37 x 10⁻⁶ mol/L against a panel of 60 cancer cell lines. |

| General Derivatives | Anti-inflammatory Agents | Derivatives have shown good anti-inflammatory activity in carrageenan-induced rat paw edema models with low ulcerogenicity. iajpr.com |

| Phenylalanine Derivatives | Antimicrobial Agents | 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid: MIC of 28.1 µg/mL against E. coli and 14 µg/mL against C. albicans. mdpi.com |

The data presented in Table 1 underscores the significance of the this compound scaffold as a privileged structure in drug discovery, capable of yielding compounds with potent and diverse biological effects.

Historical Development of Oxazole-Containing Compounds in Academia

The history of oxazole chemistry dates back to the 19th century. One of the earliest and most fundamental methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, developed in the early 20th century, which involves the cyclodehydration of 2-acylamino ketones. tandfonline.com Another foundational method, the Fischer oxazole synthesis, was discovered by Emil Fischer in 1896 and utilizes the reaction of cyanohydrins with aromatic aldehydes.

A significant advancement in oxazole synthesis came in 1972 with the development of the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring. nih.gov This method proved to be highly versatile for the preparation of 5-substituted oxazoles. Over the decades, numerous other synthetic strategies have been developed, including the Bredereck reaction, which employs α-haloketones and amides.

The academic exploration of oxazoles has been driven by their presence in a variety of natural products with interesting biological activities. rsc.org The recognition of the oxazole ring as a key component of these natural products spurred further research into the synthesis and medicinal applications of oxazole-containing compounds. This historical progression of synthetic methodologies has been instrumental in unlocking the potential of oxazoles, including the this compound scaffold, for modern scientific inquiry.

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRWYYSDIFOTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361224 | |

| Record name | 2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-16-0 | |

| Record name | 2-Phenyloxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 1,3 Oxazole 4 Carboxylic Acid and Its Derivatives

Classical Approaches to 1,3-Oxazole-4-carboxylic Acid Synthesis

Traditional methods for the synthesis of the 1,3-oxazole-4-carboxylic acid core have been foundational in organic chemistry. These approaches typically involve the formation of the oxazole (B20620) ring from acyclic precursors or the modification of a pre-existing oxazole structure.

Cyclization Reactions for Oxazole Ring Formation

The Robinson-Gabriel synthesis is a well-established method for the formation of oxazoles, involving the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride. For the synthesis of derivatives of 2-phenyl-1,3-oxazole-4-carboxylic acid, a suitable N-benzoyl-α-amino-β-keto ester would be the required precursor. The general mechanism involves the intramolecular condensation of the enol form of the ketone onto the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. While historically significant, this method can sometimes be limited by the availability of the starting materials and the harsh reaction conditions, which may not be compatible with sensitive functional groups. beilstein-journals.org

Another classical route involves the hydrolysis of a corresponding ester, such as ethyl 2-phenyloxazole-4-carboxylate. This ester can be synthesized through various methods, including the reaction of ethyl 2-benzamido-3-oxobutanoate with a dehydrating agent. The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under basic conditions, for example, by using sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification. researchgate.net

Table 1: Examples of Classical Synthesis of this compound Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 2-benzamido-3-oxobutanoate | H₂SO₄, heat | Ethyl 2-phenyl-5-methyl-1,3-oxazole-4-carboxylate | Not specified | General Robinson-Gabriel Synthesis |

| Ethyl 2-phenyloxazole-4-carboxylate | 1. NaOH, THF/H₂O, rt 2. HCl | This compound | Not specified | researchgate.net |

Functionalization Strategies of Pre-formed Oxazole Cores

Functionalization of a pre-formed oxazole ring represents another classical strategy. This can involve the introduction or modification of substituents at various positions of the oxazole core. For instance, a pre-existing 2-phenyloxazole (B1349099) could be functionalized at the 4-position to introduce a carboxylic acid group. However, direct carboxylation of the oxazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to difficulties in controlling regioselectivity and potential side reactions. More commonly, a group that can be converted to a carboxylic acid, such as a methyl group or a halogen, is introduced and then subsequently transformed.

Contemporary and Advanced Synthetic Routes to this compound Analogues

Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of complex molecules like this compound and its derivatives. These advanced routes often offer advantages in terms of yield, atom economy, and the ability to generate diverse libraries of compounds.

One-Pot Multicomponent Reactions (MCRs) for Oxazole Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly substituted oxazoles in a single step from simple starting materials. These reactions are highly convergent and allow for the rapid generation of molecular diversity. For the synthesis of this compound analogues, an MCR could involve the combination of benzaldehyde (B42025), an α-isocyanoacetate, and a suitable third component.

A notable example is the Ugi reaction followed by a Robinson-Gabriel cyclodehydration. beilstein-journals.org In a potential MCR for a 2,4,5-trisubstituted oxazole, a carboxylic acid, an amino acid, and a boronic acid can be used in a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling. beilstein-journals.org This approach allows for the introduction of diverse substituents at the 2, 4, and 5 positions of the oxazole ring.

Table 2: One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles

| Carboxylic Acid (R¹COOH) | Amino Acid (R²CH(NH₂)COOH) | Boronic Acid (R³B(OH)₂) | Catalyst/Reagents | Product | Yield | Reference |

| Benzoic acid | Alanine | Phenylboronic acid | DMT-MM, NiCl₂(dppf), K₃PO₄, LiCl | 2,5-Diphenyl-4-methyloxazole | Good | beilstein-journals.org |

| 4-Methoxybenzoic acid | Valine | 4-Tolylboronic acid | DMT-MM, NiCl₂(dppf), K₃PO₄, LiCl | 2-(4-Methoxyphenyl)-4-isopropyl-5-(p-tolyl)oxazole | Good | beilstein-journals.org |

| Thiophene-2-carboxylic acid | Phenylalanine | Naphthalene-2-boronic acid | DMT-MM, NiCl₂(dppf), K₃PO₄, LiCl | 4-Benzyl-5-(naphthalen-2-yl)-2-(thiophen-2-yl)oxazole | Good | beilstein-journals.org |

Transition Metal-Catalyzed Coupling Reactions for Oxazole Derivatives (e.g., Suzuki-Miyaura coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for the synthesis of functionalized oxazoles. This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst.

For the synthesis of this compound derivatives, a halogenated 2-phenyloxazole-4-carboxylate ester can be coupled with various boronic acids to introduce diversity at different positions. For instance, a 5-halo-2-phenyloxazole-4-carboxylate could be coupled with a range of aryl or alkyl boronic acids to generate a library of 5-substituted derivatives. The ester can then be hydrolyzed to the corresponding carboxylic acid. This method is highly versatile due to the commercial availability of a wide variety of boronic acids. researchgate.net

Table 3: Suzuki-Miyaura Coupling for the Synthesis of 2,5-Disubstituted Oxazole-4-carboxylates

| Oxazole Substrate | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

| Ethyl 5-bromo-2-phenyloxazole-4-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2,5-diphenyloxazole-4-carboxylate | High | researchgate.net |

| Ethyl 5-bromo-2-phenyloxazole-4-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-phenyl-5-(4-methoxyphenyl)oxazole-4-carboxylate | High | researchgate.net |

| Ethyl 2-chloro-5-phenyloxazole-4-carboxylate | Phenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | Ethyl 2,5-diphenyloxazole-4-carboxylate | High | General Suzuki-Miyaura conditions |

Photochemical Transformations in Oxazole Synthesis

Photochemical methods offer a green and efficient alternative for the synthesis of oxazoles, often proceeding under mild conditions without the need for harsh reagents or catalysts. These reactions utilize light to generate reactive intermediates that can lead to the formation of the oxazole ring.

A recent development involves a visible-light-induced three-component reaction for the construction of complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. beilstein-journals.org This catalyst- and additive-free transformation proceeds through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade, triggered by the photo-generation of an α-phosphonium carbene. This method demonstrates high efficiency and a broad substrate scope for synthesizing diverse oxazoles. For the synthesis of a this compound derivative, benzoic acid could be used as one of the components.

Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact. Microwave irradiation and ultrasound assistance have emerged as powerful tools to achieve this goal, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govresearchgate.net

Microwave-Assisted Synthesis:

Microwave heating has been effectively utilized in the synthesis of various oxazole derivatives. The rapid and efficient heating provided by microwaves can significantly accelerate reaction rates. For instance, the synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been achieved in high yields under microwave irradiation in environmentally benign solvents like isopropanol. acs.org A study demonstrated that the reaction of benzaldehyde with TosMIC under microwave irradiation at 65 °C for just 8 minutes afforded 5-phenyloxazole (B45858) in a 96% yield. acs.org This method highlights the potential for rapid and scalable synthesis of oxazole cores.

Another example involves the microwave-assisted synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenones and urea (B33335) in dimethylformamide (DMF). researchgate.net This approach provides a quick and efficient route to 2,4-disubstituted oxazoles.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, TosMIC, K₃PO₄ | Microwave, 65 °C, 8 min, Isopropanol | 5-Phenyloxazole | 96% | acs.org |

| p-Substituted 2-bromoacetophenones, Urea | Microwave, DMF | 2-Amino-4-(p-substituted phenyl)-oxazoles | Not specified | researchgate.net |

| Arylhydrazonopropanals, Acetoacetanilide, DBU | Microwave, 40 °C, 3 min, 1,4-Dioxane | 4-Arylazo-5-hydroxy-benzamide derivatives | Up to 95% | nih.gov |

Ultrasound-Assisted Synthesis:

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of oxazole and other heterocyclic systems, often at ambient temperatures. researchgate.netnih.gov The synthesis of 2-aryl-1,3,4-oxadiazoles, structurally related to oxazoles, from benzoic acid derivatives and N-isocyanoiminotriphenylphosphorane has been shown to be highly efficient under ultrasonic irradiation at room temperature, with reactions completing in as little as 10 minutes in dichloromethane, affording the product in 97% yield. researchgate.net

Ultrasound has also been employed for the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, showcasing its utility in multicomponent reactions to build complex heterocyclic systems. nih.gov These green methodologies offer significant advantages for the synthesis of this compound and its derivatives, aligning with the growing demand for sustainable chemical processes.

| Reactants | Conditions | Product | Yield | Time | Reference |

|---|---|---|---|---|---|

| Benzoic acid, N-isocyanoiminotriphenylphosphorane | Ultrasound, Room Temperature, Dichloromethane | 2-Phenyl-1,3,4-oxadiazole | 97% | 10 min | researchgate.net |

| 1,3-Dicarbonyl compounds, 2-Phenyl-1,2,3-triazole-4-carbaldehyde, Urea/Thiourea | Ultrasound, 75-80 °C, Sm(ClO₄)₃, Ethanol | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | High | Short | nih.gov |

Direct Synthesis from Carboxylic Acids and Isocyanides

The direct construction of the oxazole ring from readily available carboxylic acids and isocyanides represents a highly atom-economical and convergent synthetic strategy. Multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for achieving this transformation, allowing for the rapid assembly of complex molecules in a single step.

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent for in-situ activation of the carboxylic acid. acs.org This activated intermediate is then trapped by an isocyanoacetate. This approach demonstrates broad substrate scope, tolerating a variety of substituted aromatic and heteroaromatic carboxylic acids and yielding the corresponding oxazoles in high yields (70–97%). acs.org For example, the reaction of 3-fluorobenzoic acid with ethyl isocyanoacetate in the presence of DMAP-Tf and DMAP as a base at 40 °C for 30 minutes gives the corresponding ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate in 96% yield. acs.org

The Ugi four-component reaction, which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, can also be adapted for the synthesis of highly substituted oxazoles. A tandem Ugi/Robinson-Gabriel sequence has been reported for the synthesis of 2,4,5-trisubstituted oxazoles. researchgate.net In this approach, an ammonia (B1221849) surrogate is used in the Ugi reaction, and the resulting intermediate undergoes an acid-mediated cyclodehydration to form the oxazole ring. researchgate.net

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple points for structural modification, enabling the synthesis of diverse libraries of compounds for various applications. The primary sites for derivatization are the carboxylic acid moiety and the phenyl ring.

Modification at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the oxazole ring is a versatile handle for a wide range of chemical transformations, most commonly leading to the formation of esters and amides.

Esterification: The synthesis of esters from this compound can be readily achieved through standard esterification procedures, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, coupling reagents commonly used in peptide synthesis can also be employed for ester formation under mild conditions. organic-chemistry.org The synthesis of ethyl 2-phenyloxazole-4-carboxylate is a common intermediate step, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a crucial transformation for generating compounds with potential biological activity. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. researchgate.netresearchgate.net A mixture of 2-phenyloxazole-4-carboxylic acid and thionyl chloride can be refluxed to form the corresponding acyl chloride, which can then be reacted with an appropriate amine in the presence of a base like potassium carbonate to yield the desired amide. researchgate.net A wide variety of amide coupling reagents, such as DCC, EDC, and TBTU, can also be utilized for the direct coupling of the carboxylic acid with an amine, offering a milder alternative to the acyl chloride route. luxembourg-bio.comresearchgate.net

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| This compound | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

| This compound | 1. SOCl₂; 2. Amine, K₂CO₃ | Amide | researchgate.net |

| This compound | Amine, Coupling reagent (e.g., DCC, EDC) | Amide | luxembourg-bio.comresearchgate.net |

Substituent Effects on Oxazole Ring Formation and Reactivity

The electronic nature of the substituents on the 2-phenyl ring can significantly influence both the formation of the oxazole ring and its subsequent reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the developing oxazole nucleus, thereby affecting reaction rates and yields.

In the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, it was observed that compounds bearing phenyl rings with electron-donating groups such as –CH₃, –OCH₃, and -Et were obtained in higher yields compared to those with electron-withdrawing groups like –CN and –NO₂. nih.gov This suggests that increased nucleophilicity of the starting benzoic acid derivative, facilitated by EDGs, promotes the cyclization reaction.

Conversely, in the one-pot synthesis of 4,5-diphenyl-2(R)-oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate, aromatic acids carrying electron-withdrawing groups reacted faster and gave higher yields. organic-chemistry.org This indicates that the specific reaction mechanism plays a crucial role in determining the influence of substituents.

The reactivity of the formed oxazole ring is also modulated by the substituents on the phenyl ring. The oxazole ring is generally considered electron-rich and can participate in electrophilic aromatic substitution, although this often requires activating groups. The presence of electron-releasing substituents on the phenyl ring can further enhance the electron density of the oxazole ring, facilitating electrophilic attack. semanticscholar.org Conversely, electron-withdrawing groups on the phenyl ring will decrease the electron density of the oxazole, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles at specific positions.

A study on the antiproliferative activity of 2-(3,4-disubstituted phenyl)benzoxazole derivatives showed that the nature and position of substituents on the phenyl ring had a significant impact on biological activity. semanticscholar.org For instance, derivatives with a methoxy (B1213986) group at the 3-position of the phenyl ring generally exhibited higher activity. semanticscholar.org

| Reaction/Property | Substituent Type | Effect | Reference |

|---|---|---|---|

| Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | Electron-donating groups (e.g., -OCH₃, -CH₃) | Higher yields | nih.gov |

| Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | Electron-withdrawing groups (e.g., -NO₂, -CN) | Lower yields | nih.gov |

| Synthesis of 4,5-diphenyl-2(R)-oxazoles | Electron-withdrawing groups | Faster reaction, higher yields | organic-chemistry.org |

| Antiproliferative activity of 2-phenylbenzoxazoles | Methoxy group at 3-position | Higher activity | semanticscholar.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound framework is of great interest for the development of new chiral ligands and biologically active molecules. This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries and chiral catalysts.

Chiral oxazolines, which are structurally related to oxazoles, are widely used as chiral ligands and auxiliaries in asymmetric synthesis. acs.org The synthesis of chiral oxazolines often starts from readily available chiral β-amino alcohols, which can be derived from amino acids. acs.org This principle can be extended to the synthesis of chiral this compound derivatives.

One approach involves the use of a chiral auxiliary attached to one of the starting materials. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for the asymmetric alkylation of amides, which can be used to introduce a stereocenter adjacent to the carboxylic acid group before or after the formation of the oxazole ring. nih.gov Evans' chiral auxiliaries, such as chiral oxazolidinones, are also widely employed for the diastereoselective functionalization of carboxylic acids and could be applied to the synthesis of chiral derivatives of the target molecule. acs.org

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules. Chiral catalysts, such as those based on transition metals complexed with chiral ligands, can be used to control the stereochemical outcome of the oxazole-forming reaction or subsequent derivatization steps. For instance, palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones using planar-chiral oxazole-pyridine N,N-ligands has been shown to produce chiral cis-hydrobenzofurans with high enantioselectivity. dicp.ac.cn Similar catalytic systems could potentially be developed for the asymmetric synthesis of this compound derivatives. The enantioselective synthesis of compounds bearing a quaternary stereocenter at the C3-position of indazoles using CuH catalysis also provides a precedent for the development of methods to create chiral centers in heterocyclic systems. researchgate.net

Mechanistic Investigations in 2 Phenyl 1,3 Oxazole 4 Carboxylic Acid Chemistry

Reaction Mechanism Elucidation for Oxazole (B20620) Ring Construction

The construction of the oxazole ring can be achieved through various synthetic strategies, each with its own distinct reaction mechanism. Common methods include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and van Leusen reaction. The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of 2-acylamino-ketones. ijpsonline.com The mechanism proceeds via the protonation of the acylamino keto moiety, which facilitates cyclization, followed by dehydration in the presence of a mineral acid to yield the 2,5-disubstituted oxazole. ijpsonline.com The choice of the dehydrating agent, such as polyphosphoric acid, can significantly influence the reaction yield. ijpsonline.com

Another prevalent method is the [3+2] cycloaddition reaction, often employing p-toluenesulfonylmethyl isocyanide (TosMIC). informahealthcare.com In a typical mechanism, a base abstracts a proton from TosMIC, generating a carbanion. This anion then acts as a nucleophile, attacking an aldehyde to form an intermediate that subsequently cyclizes. Elimination of the tosyl group leads to the formation of the oxazole ring. informahealthcare.com

Copper-facilitated oxidative cyclization represents another important pathway. informahealthcare.com This method can involve the reaction of primary amines with β-keto esters in the presence of a copper catalyst and an oxidant. The mechanism is thought to proceed through the formation of an enamine intermediate, which then undergoes copper-catalyzed oxidative C-O bond formation to construct the oxazole ring. organic-chemistry.org

A plausible reaction mechanism for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and alkyl isocyanoacetates involves the initial activation of the carboxylic acid. acs.org This can be achieved with an in-situ formed trifluorosulfonyl mixed anhydride. The activated intermediate is then attacked by a nucleophilic catalyst like DMAP to form an acylpyridinium salt. This salt then reacts with the deprotonated alkyl isocyanoacetate, leading to an intermediate that cyclizes to the oxazole product. acs.org

The table below summarizes key aspects of these mechanisms.

| Reaction Type | Key Reactants | Key Intermediates | Driving Force |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Protonated acylamino-ketone | Dehydration |

| [3+2] Cycloaddition | Aldehyde, TosMIC | TosMIC-derived carbanion, cyclized intermediate | Elimination of tosyl group |

| Copper-Facilitated Oxidative Cyclization | Primary amine, β-keto ester, Copper catalyst, Oxidant | Enamine | Oxidative C-O bond formation |

| Carboxylic Acid-Isocyanoacetate Cycloaddition | Carboxylic acid, Alkyl isocyanoacetate, Activating agent | Acylpyridinium salt | Cyclization and elimination |

Intramolecular Cyclization Pathways in Oxazole Synthesis

Intramolecular cyclization is a powerful strategy for the synthesis of oxazoles, often offering high efficiency and regioselectivity. A notable example is the metal-free cyclization of N-propargylamides, which proceeds via a 5-exo-dig pathway. rsc.org In this process, an iodinating agent, such as one generated from PhI(OAc)2 and LiI, promotes the intramolecular iodooxygenation of the N-propargylamide. rsc.org This leads to the formation of an (E)-5-iodomethylene-2-oxazoline intermediate, which can be further transformed into various oxazole derivatives. rsc.org

Hypervalent iodine reagents are also instrumental in mediating intramolecular oxidative cyclizations. For instance, the reaction of enamides with phenyliodine diacetate (PIDA) leads to the formation of functionalized oxazoles through an oxidative carbon-oxygen bond formation. organic-chemistry.org This approach is advantageous as it avoids the use of heavy metals. organic-chemistry.org Similarly, N-styrylbenzamides can undergo a metal-free intramolecular oxidative cyclization using an in-situ generated hypervalent iodine reagent, PhI(OTf)2, to produce 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org

The mechanism of these intramolecular cyclizations generally involves the activation of the substrate by the reagent, followed by a nucleophilic attack from the amide oxygen onto the activated alkyne or alkene moiety. Subsequent steps, which may include elimination or further reaction, lead to the aromatic oxazole ring.

The following table outlines different intramolecular cyclization pathways for oxazole synthesis.

| Substrate | Reagent/Promoter | Key Intermediate | Cyclization Mode |

| N-Propargylamides | PhI(OAc)2/LiI | (E)-5-Iodomethylene-2-oxazoline | 5-exo-dig Iodooxygenation |

| Enamides | Phenyliodine diacetate (PIDA) | Oxidized enamide intermediate | Intramolecular Oxidative C-O bond formation |

| N-Styrylbenzamides | PhI(OTf)2 | Cationic intermediate | Intramolecular Oxidative Cyclization |

Isomerization and Rearrangement Mechanisms involving Oxazole Intermediates

Oxazole intermediates can undergo various isomerization and rearrangement reactions, leading to diverse molecular scaffolds. The Cornforth rearrangement is a classic example, involving the thermal rearrangement of 4-acyloxazoles where the acyl residue and the C5 substituent exchange positions. wikipedia.org This reaction proceeds through a concerted pericyclic mechanism.

Photochemical rearrangements also provide pathways for isomerization. For instance, 3,5-dimethylisoxazole (B1293586) can be photochemically transformed into its oxazole isomer. nih.gov Theoretical studies suggest three possible mechanistic pathways for this transformation: an internal cyclization-isomerization path, a ring contraction-ring expansion path, and a direct path. nih.gov The direct path is often the most favorable, though the ring contraction-ring expansion pathway, which proceeds through an acetyl nitrile ylide intermediate, is also energetically feasible. nih.gov

More complex skeletal rearrangements have also been reported. An oxazole can be rearranged into an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process. nih.gov This method allows for precise control over the regioselectivity of competitive 6π and 8π electrocyclization reactions. nih.gov Additionally, oxazoles can be converted into other heterocyclic systems like pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles through nucleophilic addition followed by ring opening and recyclization. tandfonline.com

The table below summarizes these rearrangement and isomerization reactions.

| Reaction Name | Starting Material | Product(s) | Key Mechanistic Feature |

| Cornforth Rearrangement | 4-Acyloxazole | Isomeric 4-acyloxazole | Thermal pericyclic rearrangement |

| Isoxazole-Oxazole Photoisomerization | Isoxazole (B147169) | Oxazole | Photochemically induced rearrangement via various pathways |

| Skeletal Rearrangement | Oxazole | Azepine, Pyrrole | Dynamic 8π electrocyclization |

| Conversion to other Heterocycles | Oxazole | Imidazole, Pyrrole, etc. | Nucleophilic addition, ring opening, and recyclization |

Role of Catalysis in Reaction Pathway Control

Catalysis plays a pivotal role in controlling the reaction pathways in oxazole synthesis, influencing selectivity, and enabling reactions under milder conditions. tandfonline.com Various metal catalysts, including copper, palladium, ruthenium, and gold, have been employed to achieve specific synthetic outcomes. organic-chemistry.orgtandfonline.comresearchgate.net

Copper catalysts are frequently used in oxidative cyclization reactions to form the oxazole ring. organic-chemistry.org For example, copper(II) triflate catalyzes the reaction of α-diazoketones with amides to afford 2,4-disubstituted oxazoles. tandfonline.com Copper(I) has also been shown to catalyze the intramolecular cyclization of β,β-dibrominated secondary enamides to yield 5-bromo oxazoles. organic-chemistry.org

Palladium catalysis is particularly valuable for cross-coupling reactions to functionalize pre-formed oxazole rings. nih.gov For instance, Pd(0)-catalyzed direct arylation of oxazoles allows for the regioselective introduction of aryl groups at specific positions, with the outcome often dictated by the choice of ligands and bases. nih.gov

Gold catalysts can function as both π-acids and Lewis acids, enabling cascade reactions for oxazole synthesis. researchgate.net Ruthenium-based photocatalysts have been utilized in three-component cyclizations of 2H-azirines, alkynyl bromides, and molecular oxygen to provide substituted oxazoles under visible light irradiation. organic-chemistry.org

The following table highlights the role of different catalysts in controlling reaction pathways in oxazole chemistry.

| Catalyst | Reaction Type | Role of Catalyst | Example Outcome |

| Copper | Oxidative Cyclization, Annulation | Facilitates C-O bond formation, promotes cyclization | Synthesis of 2,4,5-triarylated oxazoles organic-chemistry.org |

| Palladium | Direct Arylation | Enables C-H activation and cross-coupling | Regioselective C2- or C5-arylation of oxazoles nih.gov |

| Gold | Cascade Reactions | Acts as a π-acid and Lewis acid | Modular synthesis of complex oxazole-containing structures researchgate.net |

| Ruthenium | Photocatalysis | Mediates radical processes under visible light | Three-component synthesis of substituted oxazoles organic-chemistry.org |

Stereochemical Aspects of Oxazole-forming Reactions

The stereochemistry of reactions leading to oxazoles and their precursors is a critical consideration, particularly when chiral centers are present in the starting materials. In the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, a common precursor to oxazoles, the stereochemical outcome can vary. mdpi.com

Two primary mechanistic pathways can be operative. One pathway involves the acid activation of the amide carbonyl group, followed by a nucleophilic attack from the hydroxyl group, resulting in the 2-oxazoline with retention of stereochemistry. mdpi.com An alternative pathway involves the activation of the alcohol as a leaving group, followed by an intramolecular SN2-like substitution, which leads to the cyclized product with an inversion of the α-hydroxyl stereochemistry. mdpi.com Experimental studies using stereoisomerically pure starting materials have shown that both pathways can be accessible, with one often being more favored depending on the reaction conditions and substrate structure. mdpi.com

While the final oxazole ring is aromatic and achiral, the stereochemistry of adjacent substituents can be influenced by the cyclization step. Therefore, controlling the stereochemical course of the ring-forming reaction is crucial for the synthesis of enantiomerically pure oxazole derivatives with chiral side chains.

The table below outlines the potential stereochemical outcomes in oxazoline (B21484) formation.

| Mechanistic Pathway | Activation Site | Stereochemical Outcome |

| Pathway A | Amide Carbonyl | Retention of Stereochemistry |

| Pathway B | Hydroxyl Group | Inversion of Stereochemistry |

Medicinal Chemistry and Drug Discovery Applications of 2 Phenyl 1,3 Oxazole 4 Carboxylic Acid Scaffolds

Oxazole (B20620) as a Privileged Scaffold in Drug Design

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This versatility stems from the unique electronic and structural features of the oxazole nucleus. As a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom, the oxazole moiety can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of proteins. tandfonline.com

The 2-phenyl-1,3-oxazole-4-carboxylic acid structure combines the benefits of the oxazole core with other important pharmacophoric features. The phenyl group at the 2-position can be readily substituted to modulate lipophilicity and explore specific interactions with hydrophobic pockets in target proteins. The carboxylic acid at the 4-position provides a key site for hydrogen bonding and salt bridge formation, and it can also serve as a handle for further chemical modification to create esters, amides, and other derivatives. researchgate.net This inherent modularity allows medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.

Bioisosteric Replacement Strategies using the Oxazole Moiety

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance the desired biological or physical properties of a compound, is a cornerstone of modern drug design. The oxazole ring is often employed as a bioisostere for other five-membered aromatic heterocycles such as thiazoles, imidazoles, and oxadiazoles. researchgate.netresearchgate.net This is due to their comparable size, shape, and electronic distribution, which allows them to maintain similar biological activity while potentially improving properties like metabolic stability, solubility, or target selectivity.

For instance, the oxazole moiety can be used to replace an amide bond in a drug candidate. This replacement can enhance metabolic stability, as amide bonds are often susceptible to enzymatic cleavage. researchgate.net In the context of this compound, while the oxazole ring itself can be considered a bioisosteric replacement for other heterocycles, the carboxylic acid group is also a frequent target for bioisosteric modification. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles, which can modulate the acidity and lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Design of Novel Chemical Entities based on this compound

The this compound scaffold has served as a versatile template for the design and synthesis of a wide array of novel chemical entities with diverse therapeutic applications. Researchers have systematically modified the core structure to develop compounds with potent and selective biological activities.

One of the most prominent areas of investigation has been in the development of anticancer agents. By modifying the 2-phenyl and 4-carboxylic acid positions, researchers have synthesized derivatives with significant cytotoxic and cytostatic effects against various cancer cell lines. For example, 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis. nih.gov In a particular study, compound 1k from this series demonstrated a 63% tumor growth inhibition in a human colorectal DLD-1 xenograft mouse model. nih.gov

Furthermore, derivatives of this compound have been explored as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. sci-hub.se A series of these compounds exhibited considerable inhibitory activity against PDE4B and were effective in blocking the release of tumor necrosis factor-alpha (TNF-α). sci-hub.se

In the realm of metabolic diseases, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been discovered as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis. nih.gov Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and type 2 diabetes. One such derivative, compound 29 , demonstrated dose-dependent inhibition of weight gain in diet-induced obese rats. nih.gov

Novel 1,3-dioxane (B1201747) carboxylic acid derivatives incorporating a substituted oxazole as a lipophilic tail have been designed as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists, showing potential for the treatment of diabetes. nih.gov

| Compound/Series | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-oxazole-4-carboxamide derivatives (e.g., 1k) | Anticancer | Potent inducers of apoptosis; 63% tumor growth inhibition in a xenograft model. | nih.gov |

| This compound derivatives | Anti-inflammatory | Inhibitors of PDE4B and TNF-α release. | sci-hub.se |

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives (e.g., compound 29) | Metabolic Diseases | Potent DGAT-1 inhibitors; dose-dependent inhibition of weight gain in obese rats. | nih.gov |

| 1,3-Dioxane carboxylic acid derivatives with an oxazole tail | Diabetes | PPAR alpha/gamma dual agonists with hypoglycemic and hypolipidemic effects. | nih.gov |

Therapeutic Target Identification and Modulation for Oxazole Compounds

The diverse biological activities of compounds derived from the this compound scaffold are a direct result of their ability to interact with and modulate a variety of therapeutic targets. The identification of these targets is a critical step in understanding their mechanism of action and for guiding further drug development.

As previously mentioned, derivatives of this scaffold have been shown to target enzymes such as diacylglycerol acyltransferase-1 (DGAT-1) and phosphodiesterase type 4 (PDE4) . sci-hub.senih.gov The inhibition of these enzymes by specifically designed oxazole-containing molecules highlights the potential of this scaffold in creating targeted therapies for metabolic and inflammatory diseases.

In the context of cancer, the induction of apoptosis by 2-phenyl-oxazole-4-carboxamide derivatives suggests that these compounds may modulate key proteins in the apoptotic pathway, such as caspases or members of the Bcl-2 family. nih.gov

Furthermore, the structural similarity of the oxazole nucleus to other heterocycles found in known kinase inhibitors suggests that derivatives of this compound could be designed to target various protein kinases , which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases. The flexible nature of the oxazole scaffold allows for its derivatives to be tailored to fit the ATP-binding pocket of specific kinases. researchgate.net

The development of PPAR alpha/gamma dual agonists from this scaffold demonstrates its utility in targeting nuclear receptors, which are important in regulating gene expression involved in metabolism and inflammation. nih.gov

| Therapeutic Target | Disease Area | Example of Modulating Scaffold | Reference |

|---|---|---|---|

| Diacylglycerol acyltransferase-1 (DGAT-1) | Metabolic Diseases | 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | nih.gov |

| Phosphodiesterase type 4 (PDE4) | Inflammatory Diseases | This compound derivatives | sci-hub.se |

| Apoptosis Pathway Proteins (e.g., caspases) | Cancer | 2-Phenyl-oxazole-4-carboxamides | nih.gov |

| Peroxisome proliferator-activated receptors (PPARα/γ) | Diabetes | 1,3-Dioxane carboxylic acid derivatives with an oxazole tail | nih.gov |

Pharmaceutical Development of Oxazole-Containing Leads

The transition of a promising lead compound from the laboratory to a clinically approved drug is a long and arduous process that involves extensive preclinical and clinical development. For compounds containing the this compound scaffold, several have shown encouraging results in preclinical studies, indicating their potential for further pharmaceutical development.

A key aspect of this development is the evaluation of the pharmacokinetic properties of the lead candidates. For example, a preclinical pharmacokinetic study was conducted on a novel DGAT-1 inhibitor, KR-69232 , which is a derivative of 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide. sci-hub.se The study investigated its metabolic stability, permeability, plasma protein binding, and in vivo pharmacokinetics in rats. sci-hub.se While the compound showed high plasma protein binding and low intestinal absorption, it exhibited low systemic clearance and a low volume of distribution after intravenous administration. sci-hub.se Such studies are crucial for understanding how a drug will behave in the body and for optimizing its formulation and dosing regimen.

The in vivo efficacy of these compounds has also been demonstrated in animal models. As mentioned earlier, a 2-phenyl-oxazole-4-carboxamide derivative showed significant tumor growth inhibition in a mouse xenograft model of human colorectal cancer. nih.gov Similarly, a DGAT-1 inhibitor based on this scaffold led to a dose-dependent reduction in weight gain in obese rats. nih.gov These successful in vivo studies provide a strong rationale for advancing these compounds into further preclinical and eventually clinical development.

While a drug containing the specific this compound nucleus has yet to reach the market, the promising preclinical data for several derivatives underscore the therapeutic potential of this scaffold and suggest that it will continue to be an important area of research in the quest for new medicines.

Biological Activities and Pharmacological Profiles of 2 Phenyl 1,3 Oxazole 4 Carboxylic Acid Derivatives

Anticancer Activity of 2-Phenyl-1,3-oxazole-4-carboxylic Acid Derivatives

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic scaffolds, with this compound derivatives showing considerable promise. These compounds have been evaluated for their ability to inhibit the growth of and induce death in various cancer cells.

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for their anticancer activity against 60 human cancer cell lines from various tissues including lungs, kidneys, central nervous system (CNS), ovaries, prostate, and breast cancer, as well as leukemia and melanoma. bioorganica.com.uaresearchgate.net One particular derivative, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a potent and broad range of cytotoxic activity. researchgate.net Its efficacy was quantified with average GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values of 5.37 µM, 12.9 µM, and 36 µM, respectively. researchgate.net

Other studies have explored different substitutions on the oxazole (B20620) ring. A series of 4-arylsulfonyl-1,3-oxazoles demonstrated varied activity against different cancer cell lines. biointerfaceresearch.com For example, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed a cytostatic effect against CNS cancer cell lines SNB-75 and SF-539. biointerfaceresearch.com Another derivative, N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide, exhibited cytotoxic activity against the NCI-H226 non-small cell lung cancer line. biointerfaceresearch.com

Table 1: In vitro Cytotoxicity of Selected this compound Derivatives

| Compound | Cancer Cell Line Subpanel | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average across 60 cell lines | GI50 | 5.37 | researchgate.net |

| Average across 60 cell lines | TGI | 12.9 | researchgate.net | |

| Average across 60 cell lines | LC50 | 36.0 | researchgate.net | |

| 2-[4-(4-Chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (SNB-75, SF-539) | Effect | Cytostatic | biointerfaceresearch.com |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Non-Small Cell Lung Cancer (NCI-H226) | Effect | Cytotoxic | biointerfaceresearch.com |

The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell proliferation and survival. Molecular docking studies have been employed to elucidate these potential mechanisms.

For Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, computational analysis suggested possible interactions with tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.net The study indicated that the compound could bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization, a critical process for cell division. researchgate.net Additionally, its potential to form a complex with the ATP-binding site of CDK2 suggests an ability to interfere with cell cycle regulation. researchgate.net Inhibition of tubulin and CDK2 are well-established mechanisms for anticancer drugs, highlighting the therapeutic potential of this class of compounds. researchgate.netresearchgate.net

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of 1,3-oxazole have demonstrated a broad spectrum of antimicrobial activities. nih.gov Research into this compound derivatives has revealed their potential as both antibacterial and antifungal agents.

One study reported that a new 1,3-oxazole derivative containing a phenyl group at the 5-position exhibited activity against the fungal strain Candida albicans. nih.gov Another investigation into novel 1,3-oxazole derivatives synthesized from hippuric acid showed that the compounds possessed good antimicrobial activity when screened against bacterial species such as Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as Candida albicans. researchgate.net The versatility of the oxazole scaffold allows for modifications that can enhance its potency against various microbial strains, making it a valuable core for the development of new antimicrobial drugs. mdpi.com

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Microorganism | Activity Noted | Reference |

|---|---|---|---|

| 1,3-Oxazole with 5-phenyl group | Candida albicans | Antifungal | nih.gov |

| 1,3-Oxazole derivatives from hippuric acid | Staphylococcus aureus | Antibacterial | researchgate.net |

| Pseudomonas aeruginosa | Antibacterial | researchgate.net | |

| Acinetobacter baumannii | Antibacterial | researchgate.net | |

| Candida albicans | Antifungal | researchgate.net |

Anti-inflammatory Effects

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. iajpr.com Several novel 2-phenyl-1,3-oxazole derivatives have been synthesized and evaluated for their anti-inflammatory potential.

In one study, a series of these derivatives were assessed for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. iajpr.com Certain derivatives exhibited good anti-inflammatory activity with significantly low ulcerogenicity when compared to the standard drug, diclofenac (B195802) sodium. iajpr.com Another study synthesized a series of N-(4-phenyloxazol-2-yl)-benzamide derivatives and tested their anti-inflammatory effects, also using the carrageenan-induced rat paw edema method with indomethacin (B1671933) as the standard. The results indicated that all the tested oxazole derivatives showed promising anti-inflammatory activities. researchgate.net These findings suggest that the 2-phenyl-1,3-oxazole scaffold can be a basis for developing safer and effective non-acidic anti-inflammatory agents. iajpr.com

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Rat Paw Edema Model

| Compound Series | Standard Drug | Outcome | Reference |

|---|---|---|---|

| Novel 2-phenyl-1,3-oxazole derivatives | Diclofenac Sodium | Good anti-inflammatory activity with low ulcerogenicity | iajpr.com |

| N-(4 phenyloxazole-2-yl)-benzamide derivatives | Indomethacin | Promising anti-inflammatory activities | researchgate.net |

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory and immune responses. sci-hub.se Inhibition of PDE4 is a validated therapeutic strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). sci-hub.senih.gov

A series of 4-phenyl-2-oxazole derivatives were designed and synthesized as potential PDE4 inhibitors. sci-hub.senih.gov In vitro assays demonstrated that these compounds exhibited considerable inhibitory activity against PDE4B and effectively blocked the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). sci-hub.senih.gov One specific compound, which featured a methoxy (B1213986) group at the para-position of the phenyl ring, showed a lower IC50 value (1.4 µM) against PDE4 than the reference compound rolipram (B1679513) (2.0 µM). sci-hub.senih.gov Molecular docking studies suggested that this enhanced activity was due to favorable interactions with the metal-binding pocket domain of the PDE4B enzyme. sci-hub.senih.gov

Table 4: PDE4 Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC50 Value (µM) | Activity | Reference |

|---|---|---|---|---|

| Compound 5j (a 2-phenyl-4-carbonyl oxazole derivative) | PDE4 | 1.4 | Inhibits PDE4B and blocks LPS-induced TNF-α release | sci-hub.senih.gov |

| Rolipram (Reference) | PDE4 | 2.0 | Standard PDE4 inhibitor | sci-hub.senih.gov |

PPAR Alpha/Gamma Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. nih.govresearchgate.net PPARα and PPARγ are key drug targets for treating dyslipidemia and type 2 diabetes, respectively. Compounds that can activate both receptors, known as PPAR alpha/gamma dual agonists, hold promise for comprehensively treating metabolic disorders. researchgate.net

Novel 1,3-dioxane (B1201747) carboxylic acid derivatives incorporating a substituted oxazole moiety as a lipophilic tail were designed and synthesized as potential PPAR alpha/gamma dual agonists. nih.gov These compounds were evaluated for their in vitro PPAR agonistic potential. One lead compound, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, demonstrated potent effects. nih.gov Similarly, α-alkoxy arylpropanoic acids containing a 2-phenyloxazole-4yl-alkyl moiety were identified as potent activators of PPARgamma with moderate PPARalpha activity. nih.gov These studies highlight the potential of the 2-phenyloxazole (B1349099) scaffold in designing dual agonists for the management of metabolic diseases. nih.govnih.gov

Antiprotozoal Activity

Research into the pharmacological potential of oxazole derivatives has identified promising activity against pathogenic protozoa. A study involving a series of 2-amino-4-(p-substituted phenyl)-oxazoles demonstrated notable in vitro efficacy against Giardia lamblia and Trichomonas vaginalis, two protozoan parasites responsible for significant human disease. researchgate.net

The antiprotozoal effects were quantified by determining the 50% inhibitory concentration (IC50) for each compound against the parasites. Among the synthesized derivatives, 2-amino-4-(p-benzoyloxyphenyl)-oxazole emerged as the most potent agent against G. lamblia, exhibiting an IC50 value of 1.17 µM. researchgate.net This particular derivative showed greater in vitro activity than the commercial drug metronidazole, which was used as a positive control in the study. researchgate.net

For activity against T. vaginalis, the compound 2-amino-4-(p-bromophenyl)-oxazole was identified as the most effective, with an IC50 of 1.89 µM. researchgate.net These findings highlight the potential of the 2-amino-4-phenyloxazole scaffold as a basis for the development of new antiprotozoal agents. researchgate.net

Table 1: In Vitro Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives

Use the dropdown menu to select the protozoan species and see the corresponding inhibitory concentrations.

Select Protozoa

| Compound | IC50 (µM) | Source |

|---|

Other Reported Biological Activities (e.g., anti-Alzheimer's, antidiabetic)

While the core structure of this compound is a feature in various medicinal chemistry studies, specific research detailing its anti-Alzheimer's activity is not prominently available in the reviewed literature. However, derivatives of this compound have shown significant potential in the context of metabolic diseases, particularly diabetes.

Antidiabetic Activity

Derivatives of this compound have been investigated as novel therapeutic agents for diabetes and obesity. One area of focus has been the inhibition of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for triglyceride synthesis. nih.gov Inhibition of DGAT-1 is considered a promising strategy for treating obesity and metabolic syndrome. nih.gov In this context, carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides were developed and evaluated. One potent compound from this series demonstrated a DGAT-1 enzyme inhibitory concentration (IC50) of 57 nM and an effective concentration (EC50) of 0.5 µM in a cell-based triglyceride formation assay. nih.gov This compound also showed improved glucose tolerance in an oral glucose tolerance test in rats, indicating its potential as an antidiabetic agent. nih.gov

In a separate line of research, novel 1,3-dioxane carboxylic acid derivatives incorporating a substituted oxazole tail were designed as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists. nih.gov PPAR agonists are a class of drugs used to treat type 2 diabetes. The lead compound from this series, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, exhibited significant hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models of diabetes and obesity. nih.gov

Table 2: Antidiabetic Activity of this compound Derivatives

| Compound Class | Target/Mechanism | Key Finding | Compound Example | IC50/EC50 | Source |

| 2-phenyl-5-trifluoromethyloxazole-4-carboxamides | DGAT-1 Inhibition | Potent enzyme inhibition and improved glucose tolerance. | Compound 29 | IC50 = 57 nM; EC50 = 0.5 µM | nih.gov |

| Oxazole-containing 1,3-dioxane-2-carboxylic acids | PPAR α/γ Dual Agonism | Potent hypoglycemic and insulin-sensitizing effects. | Compound 13b | In vivo efficacy demonstrated | nih.gov |

Structure Activity Relationship Sar Studies of 2 Phenyl 1,3 Oxazole 4 Carboxylic Acid Analogues

Impact of Substituent Variation on Biological Efficacy

The biological profile of 2-phenyl-1,3-oxazole-4-carboxylic acid derivatives can be significantly altered by introducing or modifying substituents on the phenyl ring, the carboxylic acid group, and the oxazole (B20620) core itself. These changes affect the molecule's electronic properties, steric profile, and potential for intermolecular interactions with biological targets.

The phenyl ring at the 2-position of the oxazole core is a primary site for modification, and the nature and position of substituents on this ring are critical determinants of biological activity. Research indicates that the incorporation of specific moieties, such as methoxy (B1213986) groups or halogens, can significantly enhance therapeutic activities. researchgate.net

Studies on derivatives targeting phosphodiesterase type 4 (PDE4) revealed that the inhibitory activity was highly dependent on the substitution pattern of the phenyl ring. sci-hub.senih.gov For instance, compounds with chloro substitutions were found to be more active than their unsubstituted counterparts. sci-hub.se Among these, a para-substituted chloro group resulted in greater potency compared to ortho or meta positioning. sci-hub.se This suggests that the substituent's location influences the molecule's ability to fit within the target's binding pocket.

Similarly, the introduction of a methoxy group, particularly at the para-position of the phenyl ring, has been shown to enhance inhibitory activity. nih.gov Molecular docking studies suggest this enhancement is due to favorable interactions with the metal-binding pocket domain of the target enzyme. nih.gov In other studies on related benzoxazole (B165842) derivatives, compounds bearing a methoxy group at the 3-position of the phenyl ring were generally more active than unsubstituted analogues. mdpi.com The presence of multiple electron-withdrawing groups, such as in 2-(3,5-dichlorophenyl) derivatives, has also been associated with high activity in certain assays. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Substituent | Position(s) | Observed Effect on Activity | Reference(s) |

| Chloro | para | More effective than ortho or meta substitution | sci-hub.se |

| Chloro | Any | Generally more active than unsubstituted compounds | sci-hub.se |

| Methoxy | para | Enhanced activity; interacts with metal binding pocket | nih.gov |

| Methoxy | 3 | Generally more active than unsubstituted compounds | mdpi.com |

| Dichloro | 3,5 | Associated with maximum activity in TTR amyloid fibril inhibition assays | researchgate.net |

The carboxylic acid group at the 4-position of the oxazole ring is a key functional group that plays a significant role in the molecule's interaction with biological targets. As a functional group that is typically ionized at physiological pH, it enhances hydrophilicity and polarity. wiley-vch.de This group can act as both a hydrogen-bond donor and acceptor, which is a critical requirement for interaction with many enzymes and receptors. wiley-vch.de

The essential nature of this acidic functionality has been demonstrated in studies where its replacement or modification leads to significant changes in activity. nih.gov However, the carboxylic acid can sometimes be replaced by bioisosteres—functional groups with similar physical and chemical properties—to improve potency or pharmacokinetic profiles. Studies on related compounds have shown that replacing the carboxylic acid with isosteres such as tetrazoles or acyl sulfonamides can significantly improve biological activity. nih.gov This indicates that while the acidic, hydrogen-bonding character of the group is crucial for binding, the specific carboxyl structure is not always essential.

Furthermore, converting the carboxylic acid to an ester or an amide represents another common modification strategy. Amide derivatives, for example, provide a stable, relatively neutral three-dimensional scaffold that can participate in hydrogen bonding as both a donor and acceptor, linking different parts of a molecule to optimize binding. wiley-vch.de The successful development of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers highlights that modification at this position is a viable strategy for generating active compounds. nih.gov

Table 2: Influence of Modifications at the Carboxylic Acid Position

| Modification | Resulting Functional Group | Impact on Activity/Role | Reference(s) |

| Bioisosteric Replacement | Tetrazole, Acyl Sulfonamide | Can significantly improve activity by mimicking the acidic properties of the carboxylic acid | nih.gov |

| Derivatization | Carboxamide | Creates a stable scaffold for hydrogen bonding; can lead to potent compounds (e.g., apoptosis inducers) | wiley-vch.denih.gov |

| Ionization | Carboxylate (COO-) | Increases water solubility and polarity at physiological pH | wiley-vch.de |

Position 2: As detailed in section 6.1.1, this position is typically occupied by a substituted or unsubstituted phenyl ring. The variation of this aryl group is a primary strategy for modulating activity.

Position 4: This position is defined by the carboxylic acid group in the parent compound. As discussed in section 6.1.2, this group is critical for molecular interactions, and its modification into esters, amides, or replacement with bioisosteres is a key aspect of SAR studies.

Position 5: The C5 position is often unsubstituted in the parent scaffold, but introducing substituents here can lead to novel derivatives with distinct biological activities. For example, the synthesis of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids introduces a bulky, sulfur-containing moiety that can explore different regions of a target's binding site. researchgate.net In other studies, the introduction of smaller alkyl groups, such as an ethyl or a 2,2,2-trifluoroethyl group at the C5 position, produced compounds with potent inhibitory activity against transthyretin (TTR) amyloid fibril formation. researchgate.net These findings underscore the importance of exploring substitutions at the C5 position to expand the chemical diversity and biological activity of the oxazole scaffold.

Table 3: Summary of Modifications at Oxazole Ring Positions

| Position | Typical Substituent | Example Modifications | Impact on Activity | Reference(s) |

| 2 | Phenyl | Halogenation (Cl), Methoxy (OCH₃) groups | Modulates binding affinity and selectivity | sci-hub.senih.gov |

| 4 | Carboxylic Acid | Amides, Esters, Bioisosteres (e.g., Tetrazole) | Alters hydrogen bonding potential and physicochemical properties | nih.govnih.gov |

| 5 | Hydrogen | Arylsulfanyl, Ethyl, Trifluoroethyl | Can introduce new interactions and significantly alter the biological profile | researchgate.netresearchgate.net |

Scaffold Diversity and Bioactivity Correlation

The 1,3-oxazole ring is considered a "privileged" scaffold in medicinal chemistry due to its structural and chemical diversity, which allows it to interact with a wide range of biological targets like enzymes and receptors through various non-covalent interactions. nih.govbenthamscience.com The five-membered aromatic ring containing both nitrogen and oxygen atoms provides a unique electronic and geometric profile. tandfonline.com The therapeutic potential of this core structure is evident from its presence in numerous natural products and synthetic drugs with applications including anticancer, anti-inflammatory, and antibacterial agents. researchgate.netnih.gov

The bioactivity of the this compound framework is often compared to that of related heterocyclic scaffolds. Bioisosteric replacement of the oxazole ring with other five-membered heterocycles like thiazole (B1198619), 1,3,4-oxadiazole, or 1,2,4-oxadiazole (B8745197) can lead to compounds with different potency, selectivity, or metabolic stability. For example, thiazole derivatives, which contain a sulfur atom instead of the oxazole's oxygen, are also known to possess a wide range of biological activities. researchgate.net Similarly, oxadiazole isomers are recognized as bioisosteres of amide and ester groups and are frequently used in drug design to improve pharmacological properties. chim.itnih.gov The choice of a specific heterocyclic core is a critical decision in drug design, as it fundamentally defines the geometry and electronic nature of the resulting molecule, thereby influencing its interaction with the intended biological target.

Pharmacophore Elucidation for Target Binding of Oxazole Derivatives

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Elucidating the pharmacophore for a class of compounds like oxazole derivatives is a key step in rational drug design and can be achieved through computational methods and analysis of SAR data. nih.govacs.org

Based on the SAR studies of this compound analogues, a general pharmacophore model can be proposed. Key features would likely include:

An Aromatic Ring (AR): Provided by the phenyl group at the C2 position, which often engages in π-π stacking or hydrophobic interactions with the target.

A Hydrogen Bond Acceptor/Donor (HBA/HBD): The carboxylic acid group at C4 is a crucial feature, capable of forming strong hydrogen bonds. Its oxygen atoms can act as acceptors, while the hydroxyl proton can act as a donor.

Hydrophobic Features (HY): Substituents on the phenyl ring (e.g., halogens) or at the C5 position of the oxazole ring can occupy hydrophobic pockets within the binding site, enhancing affinity.

Computational techniques like molecular docking can provide a detailed view of how these derivatives interact with the active site of a target enzyme, helping to refine the pharmacophore model. ekb.eg Furthermore, ligand-based methods, such as using servers like PharmMapper, can analyze the 3D orientation of a ligand's functional groups to predict potential biological targets based on a vast database of pharmacophore models. nih.gov Such pharmacophore-guided design has been successfully used to discover potent and selective oxazole-containing agonists for specific receptors, demonstrating the power of this approach in optimizing lead compounds. nih.gov

Computational and Theoretical Studies on 2 Phenyl 1,3 Oxazole 4 Carboxylic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a pivotal computational tool for predicting the binding orientation and affinity of a small molecule to a specific biological target, typically a protein or enzyme. In the context of 2-phenyl-1,3-oxazole-4-carboxylic acid and its analogues, docking simulations have been instrumental in elucidating potential mechanisms of action and identifying promising therapeutic targets.

Research into the qualitative structure-activity relationship (QSAR) of substituted 2-phenyl-oxazoles has utilized molecular docking to understand their potential as anticancer agents. juniperpublishers.com These studies have revealed that the conjugated π-system of the oxazole (B20620) ligand can form stabilizing interactions with peptide fragments of target proteins, with interaction distances measured at approximately 3.5 Å. juniperpublishers.com This interaction is crucial for the formation of a stable protein-ligand complex, which is the initial step in eliciting a biological response. juniperpublishers.com The entire π-electron system of the oxazole derivatives participates in the creation of these stable complexes, highlighting the importance of the molecule's electronic structure in its bioactivity. juniperpublishers.com

For instance, the methyl ester derivative, this compound methyl ester, has been identified through such screening to exhibit notable cytotoxic and cytostatic activities against various cancer cell lines, including Leukemia K-562, Leukemia SR, and Colon Cancer SW-620. juniperpublishers.comjuniperpublishers.com

Table 1: Illustrative Molecular Docking Parameters for Oxazole Derivatives

| Parameter | Value/Description |

| Target Protein | Tyrosine Kinase |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -8.5 to -10.2 |

| Key Interacting Residues | Lys745, Met793, Asp810 |

| Types of Interactions | Hydrogen bonding, π-π stacking, hydrophobic interactions |

This table represents typical data obtained from molecular docking studies on oxazole derivatives and is for illustrative purposes.

In silico Studies on Mechanism of Action and Toxicity Prediction

In silico methods are increasingly employed to predict the potential toxicity of chemical compounds early in the drug discovery process, thereby reducing the need for extensive experimental testing. For this compound, various computational models can be used to assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

These predictive models are built upon large datasets of known chemical structures and their corresponding toxicological data. By analyzing the structural features of this compound, these algorithms can estimate its likelihood of causing various adverse effects, such as carcinogenicity, mutagenicity, and hepatotoxicity. While specific in silico toxicity studies on this exact molecule are not extensively published, the methodologies are well-established for the broader class of oxazole derivatives.

Table 3: Representative In Silico Toxicity Predictions for an Oxazole Derivative

| Toxicity Endpoint | Prediction | Confidence Level |

| Mutagenicity (Ames Test) | Non-mutagenic | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| hERG Inhibition | Low risk | High |

| Hepatotoxicity | Low probability | Moderate |

This table provides an example of the types of predictions generated from in silico toxicity software and is for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of Oxazole Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide insights into its dynamic behavior over time.